molecular formula C10H7F3OS B14631339 1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one CAS No. 53657-07-1

1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one

Cat. No.: B14631339
CAS No.: 53657-07-1
M. Wt: 232.22 g/mol
InChI Key: MDPWQVWAWSXEBQ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one is an organic compound characterized by the presence of trifluoromethyl, phenyl, and sulfanylidenebutanone groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one can be synthesized through a multi-step process involving the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. The reaction is typically carried out at 20°C in ethyl ether. The process involves a [3+2]-cycloaddition of the reagents, followed by an uncommon [3+6]-cycloaddition with an additional molecule of diphenyldiazomethane. The resulting diadduct undergoes a 1,5-hydride shift and fragmentation with the loss of a nitrogen molecule, leading to the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diphenyldiazomethane: Used in cycloaddition reactions.

    Ethyl Ether: Common solvent for the reactions.

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-phenyl-4-sulfanylidenebutan-2-one involves its participation in cycloaddition reactions. The compound’s trifluoromethyl and phenyl groups contribute to its reactivity, allowing it to form complex structures through [3+2] and [3+6] cycloadditions. The molecular targets and pathways involved in these reactions include the formation of pyrazole intermediates and subsequent transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo uncommon cycloaddition reactions, leading to the formation of complex heterocyclic structures. This reactivity sets it apart from other similar compounds and makes it valuable in synthetic organic chemistry .

Properties

CAS No.

53657-07-1

Molecular Formula

C10H7F3OS

Molecular Weight

232.22 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenyl-4-sulfanylidenebutan-2-one

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MDPWQVWAWSXEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)CC(=O)C(F)(F)F

Origin of Product

United States

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